Cas no 21490-63-1 (trans-2,3-Epoxybutane)

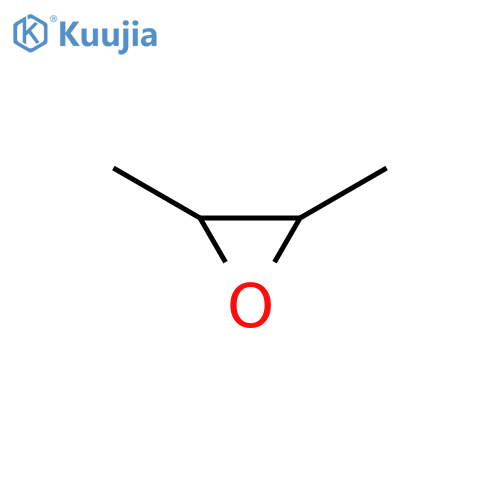

trans-2,3-Epoxybutane structure

商品名:trans-2,3-Epoxybutane

trans-2,3-Epoxybutane 化学的及び物理的性質

名前と識別子

-

- trans-2,3-dimethyloxirane

- trans-2,3-Epoxybutane

- trans-beta-Butylene oxide

- 3-dimethyl-trans-oxiran

- 3-epoxy-trans-butan

- rac-trans-butene oxide

- trans-2,3-dimethyloxyrane

- TRANS-2-BUTENE OXIDE

- trans-2-butyleneoxide

- PQXKWPLDPFFDJP-IMJSIDKUSA-N

- 5-17-01-00061 (Beilstein Handbook Reference)

- DTXSID401026528

- 6189-41-9

- NSC-24244

- AKOS006280817

- (2S,3S)-2,3-dimethyloxirane

- EINECS 244-406-8

- BP-12922

- trans-dimethyloxirane

- Oxirane, 2,3-dimethyl-, (2R,3R)-rel-

- NSC24244

- 2,3-Dimethyloxiranato(2-)

- 10203-50-6

- rac-(2R,3R)-2,3-dimethyloxirane

- DTXSID40920536

- MFCD00005129

- (2S,3S)-2,3-epoxy-butane

- rel-(2R,3R)-2,3-dimethyloxirane

- 21490-63-1

- BRN 0079772

- WAA49063

- EN300-6494291

- CCRIS 3759

- Trans(2S 3S)-2,3-Epoxybutane

- (2S, 3S)-2, 3-dimethyloxirane

- trans-2-Butylene oxide

- G28972

-

- MDL: MFCD00005129

- インチ: InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m0/s1

- InChIKey: PQXKWPLDPFFDJP-IMJSIDKUSA-N

- ほほえんだ: C[C@H]1[C@H](C)O1

- BRN: 79772

計算された属性

- せいみつぶんしりょう: 72.05750

- どういたいしつりょう: 72.058

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 5

- 回転可能化学結合数: 0

- 複雑さ: 36.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.5A^2

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 0.7

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 無色液体であり、におい2を識別することができる。密度(g/ml、25/4℃)

- 密度みつど: 0.807 g/mL at 20 °C(lit.)

- ゆうかいてん: -85°C

- ふってん: 54-55°C

- フラッシュポイント: -26°C

- 屈折率: n20/D 1.373

- すいようせい: Soluble in water(95g/L).

- PSA: 12.53000

- LogP: 0.79360

- かんど: Moisture Sensitive

- ようかいせい: Soluble in water(95g/L).

- じょうきあつ: No data available

trans-2,3-Epoxybutane セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:UN 3271 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 11-36/37/38

- セキュリティの説明: S16-S23-S26-S36/37/39

- 福カードFコード:21

- RTECS番号:EK3855040

-

危険物標識:

- 包装グループ:II

- 包装等級:II

- 危険レベル:3

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

- セキュリティ用語:S16;S23;S26;S36/37/39

- リスク用語:R11; R20/21/22; R36/37/38

trans-2,3-Epoxybutane 税関データ

- 税関コード:2910900090

- 税関データ:

中国税関コード:

2910900090概要:

ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を含む三段エポキシド、エポキシアルコール(フェノール、エーテル)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290900090。三員環を有するエポキシ、エポキシアルコール、エポキシフェノール及びエポキシエーテル、並びにそれらのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

trans-2,3-Epoxybutane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB105153-5 g |

trans-2,3-Epoxybutane, 97%; . |

21490-63-1 | 97% | 5g |

€128.00 | 2023-01-31 | |

| eNovation Chemicals LLC | D768988-5g |

Trans-2,3-epoxybutane |

21490-63-1 | 97% | 5g |

$435 | 2024-06-07 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22005-1g |

trans-2,3-Epoxybutane, 97% |

21490-63-1 | 97% | 1g |

¥599.00 | 2022-07-14 | |

| TRC | E590023-50mg |

trans-2,3-Epoxybutane |

21490-63-1 | 50mg |

$ 65.00 | 2022-06-05 | ||

| TRC | E590023-10mg |

trans-2,3-Epoxybutane |

21490-63-1 | 10mg |

$ 50.00 | 2022-06-05 | ||

| abcr | AB105153-1 g |

trans-2,3-Epoxybutane, 97%; . |

21490-63-1 | 97% | 1g |

€54.00 | 2023-01-31 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-255672-5 g |

trans-2,3-Dimethyloxirane, |

21490-63-1 | 97% | 5g |

¥1,196.00 | 2023-07-10 | |

| Enamine | EN300-6494291-0.25g |

rac-(2R,3R)-2,3-dimethyloxirane |

21490-63-1 | 95% | 0.25g |

$37.0 | 2023-05-31 | |

| Enamine | EN300-6494291-0.5g |

rac-(2R,3R)-2,3-dimethyloxirane |

21490-63-1 | 95% | 0.5g |

$58.0 | 2023-05-31 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-255672-5g |

trans-2,3-Dimethyloxirane, |

21490-63-1 | 97% | 5g |

¥1196.00 | 2023-09-05 |

trans-2,3-Epoxybutane 関連文献

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

4. Book reviews

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

21490-63-1 (trans-2,3-Epoxybutane) 関連製品

- 3266-23-7(2,3-dimethyloxirane)

- 1758-33-4(CIS-2,3-EPOXYBUTANE)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量